![molecular formula C13H18N2O2 B11941507 1-Cyclopentyl-3-(2-methoxyphenyl)urea](/img/structure/B11941507.png)
1-Cyclopentyl-3-(2-methoxyphenyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C13H18N2O2.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)urea typically involves the reaction of cyclopentylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-3-(2-methoxyphenyl)urea has been explored for its potential therapeutic applications. Research indicates that it may play a role in drug development due to its ability to interact with biological targets, potentially modulating enzyme activity or receptor interactions. This compound serves as a scaffold for designing new drugs that could target various diseases, including inflammatory conditions and cancers.
Case Studies
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity and structural features make it an attractive intermediate in the preparation of various derivatives.
Synthesis Techniques
The synthesis typically involves the reaction of cyclopentylamine with 2-methoxyphenyl isocyanate under controlled conditions. This method can be optimized by adjusting parameters such as temperature and pressure to enhance yield and purity.
Biological Research
The compound has been investigated for its biological activities beyond antimicrobial properties. Studies suggest it may influence cellular processes, which could lead to advancements in understanding metabolic pathways or disease mechanisms.
Potential Biological Mechanisms
- Urease Inhibition: Some studies have focused on the inhibition of urease enzymes by urea derivatives, indicating that compounds similar to this compound might be effective against ureolytic microorganisms. This could have implications for treating infections caused by urease-producing bacteria .
Industrial Applications
Beyond its research applications, this compound holds potential in industrial chemistry as an intermediate for creating new materials or chemical products. Its unique properties may contribute to developing specialized polymers or other materials with desirable characteristics.
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclopentyl-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:
- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
- 1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea
- 1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea
- 1-Cyclopentyl-3-(4-isopropylphenyl)urea
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-9-5-4-8-11(12)15-13(16)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,14,15,16) |
InChI Key |
HVUJFAVHTZXSSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCCC2 |
Origin of Product |
United States |
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